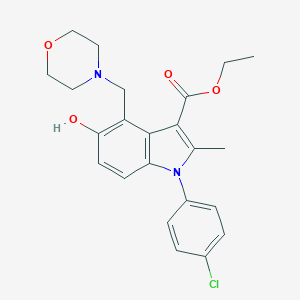
2-(4-pyridinyl)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-pyridinyl)-1H-perimidine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of perimidine and has shown promising results in various areas of research.
Mecanismo De Acción
The mechanism of action of 2-(4-pyridinyl)-1H-perimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell division and is often overexpressed in cancer cells. By inhibiting the activity of CDK4, 2-(4-pyridinyl)-1H-perimidine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-pyridinyl)-1H-perimidine can have several biochemical and physiological effects. One of the most significant effects is the inhibition of CDK4 activity, as mentioned earlier. Additionally, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 2-(4-pyridinyl)-1H-perimidine has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-pyridinyl)-1H-perimidine in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, 2-(4-pyridinyl)-1H-perimidine is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also some limitations associated with the use of 2-(4-pyridinyl)-1H-perimidine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-pyridinyl)-1H-perimidine, which could limit its potential applications.
Direcciones Futuras
There are several future directions that could be explored in the research of 2-(4-pyridinyl)-1H-perimidine. One potential direction is the development of more potent derivatives of this compound. Studies have shown that small changes in the chemical structure of 2-(4-pyridinyl)-1H-perimidine can significantly affect its activity. Therefore, the development of more potent derivatives could lead to more effective treatments for cancer and other diseases.
Another potential direction is the exploration of the anti-inflammatory properties of 2-(4-pyridinyl)-1H-perimidine. While this compound has been shown to have anti-inflammatory properties, more research is needed to fully understand its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(4-pyridinyl)-1H-perimidine is a promising compound that has shown potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and potential applications, this compound could be a valuable tool in the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-pyridinyl)-1H-perimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 4-bromopyridine and 1,5-diaminonaphthalene in the presence of a palladium catalyst. This reaction results in the formation of 2-(4-pyridinyl)-1H-perimidine with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
2-(4-pyridinyl)-1H-perimidine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, 2-(4-pyridinyl)-1H-perimidine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-pyridinyl)-1H-perimidine |
|---|---|
Fórmula molecular |
C16H11N3 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1H-perimidine |
InChI |
InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19) |
Clave InChI |
IHRUYMZEEDZGCC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)